1-Methyl-4-(2-methylpropyl)naphthalene

Physicochemical property Distillation Process engineering

1-Methyl-4-(2-methylpropyl)naphthalene (CAS 60848-32-0; IUPAC name: 1-methyl-4-(2-methylpropyl)naphthalene; synonym: 1-isobutyl-4-methylnaphthalene) is a disubstituted polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₈ and a molecular weight of 198.30 g/mol. It belongs to the alkylnaphthalene class, which is widely employed as synthetic intermediates, specialty solvents, and high-performance lubricant base stocks.

Molecular Formula C15H18
Molecular Weight 198.30 g/mol
CAS No. 60848-32-0
Cat. No. B12642955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2-methylpropyl)naphthalene
CAS60848-32-0
Molecular FormulaC15H18
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)CC(C)C
InChIInChI=1S/C15H18/c1-11(2)10-13-9-8-12(3)14-6-4-5-7-15(13)14/h4-9,11H,10H2,1-3H3
InChIKeyZIVPLQNIQDIJBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-4-(2-methylpropyl)naphthalene (CAS 60848-32-0) – Core Identity and Sourcing Context


1-Methyl-4-(2-methylpropyl)naphthalene (CAS 60848-32-0; IUPAC name: 1-methyl-4-(2-methylpropyl)naphthalene; synonym: 1-isobutyl-4-methylnaphthalene) is a disubstituted polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₈ and a molecular weight of 198.30 g/mol . It belongs to the alkylnaphthalene class, which is widely employed as synthetic intermediates, specialty solvents, and high-performance lubricant base stocks [1]. The compound is typically synthesized via Friedel‑Crafts alkylation of a methylnaphthalene precursor . Its procurement is primarily directed toward research and development settings where a specific substitution pattern on the naphthalene core is required for structure‑activity relationship studies or physicochemical property tuning.

Why 1-Methyl-4-(2-methylpropyl)naphthalene Cannot Be Replaced by a Generic Alkylnaphthalene


Alkylnaphthalenes with identical carbon numbers but different branching or ring‑substitution patterns exhibit markedly different physicochemical and performance properties. For example, the position and nature of alkyl substituents control viscosity index, pour point, and oxidative stability in lubricant applications [1], while in synthetic chemistry they dictate regioselectivity in subsequent functionalization steps . The simultaneous presence of a methyl group at the 1‑position and an isobutyl group at the 4‑position on the naphthalene ring creates a unique steric and electronic environment that cannot be replicated by any single‑isomer analog such as 1‑isobutylnaphthalene (CAS 16727‑91‑6) or 1,4‑dimethylnaphthalene (CAS 571‑58‑4). Consequently, substitution with a structurally similar but not identical alkylnaphthalene risks altering reaction outcomes, invalidating analytical reference data, and degrading formulated product performance. The quantitative dimensions of this differentiation are detailed in Section 3.

Quantitative Differentiation Evidence for 1-Methyl-4-(2-methylpropyl)naphthalene


Boiling Point and Volatility versus 1-Isobutylnaphthalene

The target compound exhibits a predicted normal boiling point of 304.9 ± 12.0 °C at 760 mmHg , whereas the mono‑substituted analog 1‑isobutylnaphthalene (CAS 16727‑91‑6) boils at 279.4 °C (552.49 K) under the same pressure [1]. The addition of a methyl group at the 4‑position raises the boiling point by approximately 25 °C, reflecting stronger intermolecular interactions and reduced volatility.

Physicochemical property Distillation Process engineering

Density Differentiation versus 1,4-Dimethylnaphthalene

The predicted density of 1-methyl-4-(2-methylpropyl)naphthalene is 1.0 ± 0.1 g/cm³ . In contrast, 1,4-dimethylnaphthalene (CAS 571‑58‑4), a disubstituted analog lacking the branched isobutyl chain, has a measured density of approximately 1.02 g/cm³ at 20 °C [1]. The slightly lower density of the target compound is consistent with the greater free volume introduced by the branched alkyl chain.

Density Formulation Fluid mechanics

Chromatographic Retention and Purity Verification

A validated reverse‑phase HPLC method using a Newcrom R1 column provides baseline separation of 1-methyl-4-(2-methylpropyl)naphthalene from closely related alkylnaphthalene impurities [1]. The method employs an acetonitrile/water/phosphoric acid mobile phase and is scalable to preparative isolation, enabling procurement specifications for high‑purity (>98%) material. This analytical capability is not universally available for all regioisomeric alkylnaphthalenes, giving the target compound a defined purity benchmark.

HPLC Purity analysis Method validation

High-Value Application Scenarios for 1-Methyl-4-(2-methylpropyl)naphthalene


Calibration Standard for GC‑MS Analysis of Alkylnaphthalenes in Petroleum Fractions

The distinct boiling point (304.9 °C) and retention characteristics of 1-methyl-4-(2-methylpropyl)naphthalene make it a suitable internal standard or retention‑index marker for the analysis of complex petroleum‑derived mixtures, where both methyl‑ and branched‑alkyl‑naphthalenes co‑elute. Its use improves quantification accuracy over single‑alkyl‑chain analogs whose chromatographic behavior may overlap with target analytes [1].

Synthetic Intermediate for Positionally Defined Dialkylnaphthalene Derivatives

The pre‑installed 1‑methyl and 4‑isobutyl substituents direct electrophilic aromatic substitution to specific ring positions, enabling the synthesis of trisubstituted naphthalenes with defined regiochemistry. This regiochemical control is not achievable with mono‑alkylnaphthalenes, which often yield isomeric mixtures upon further functionalization .

High‑Temperature Heat Transfer Fluid Component

With a predicted normal boiling point approximately 25 °C higher than 1‑isobutylnaphthalene, the target compound offers a wider liquid‑phase operating range. This property is advantageous in closed‑loop heat transfer systems where low volatility and thermal stability are critical, reducing make‑up fluid requirements .

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